1-Hydroxy-2-oxopomolic acid

Overview

Description

1-Hydroxy-2-oxopomolic acid is a natural product found in Rhaphiolepis deflexa with data available.

Scientific Research Applications

Anti-Adipogenic Effects : 1β-Hydroxy-2-oxopomolic acid, isolated from Agrimonia pilosa, has been shown to inhibit adipocyte differentiation and the expression of adipogenic marker genes in 3T3-L1 preadipocyte cells. This compound significantly decreases lipid accumulation and the expression of various adipocytokines, suggesting its potential in addressing obesity-related issues (Ahn et al., 2012).

Antiviral Activity : Research indicates that derivatives of natural 3-hydroxy triterpenes, such as 3-oxopomolic acid, show increased anti-HSV-1 activity in vitro. This suggests potential applications in antiviral therapies (Ryu et al., 1993).

Antioxidant Properties : Studies involving ursolic acid triterpene derivatives, including 2-oxopomolic acid, isolated from cv. Annurca apple fruit, have demonstrated significant radical-scavenging activities. These activities are comparable to those of the reference antioxidant α-tocopherol (vitamin E), highlighting their potential in combating oxidative stress (D’Abrosca et al., 2005).

Antimicrobial Properties : 2-Oxopomolic acid extracted from red rose petals has exhibited antimicrobial activity against fungi like C. albicans and T. mentagrophytes, and bacteria such as E. coli, P. aeruginosa, and S. aureus. This suggests its potential use in developing antimicrobial agents (Ragasa et al., 2008).

Chemical Synthesis Applications : Oxo- and hydroxy-carboxylic acids, like 2-oxopomolic acid, are important in organic synthesis. Their biotechnological preparation under "green" conditions and their use as new building blocks for organic synthesis are significant for sustainable chemistry practices (Aurich et al., 2012).

Cytotoxicity in Cancer Research : 2-Oxopomolic acid has shown cytotoxicity against certain cancer cell lines, such as M-14 melanoma and ME180 cervical carcinoma, indicating its potential as a therapeutic agent in cancer treatment (Neto et al., 2000).

Mechanism of Action

- Its role is to inhibit adipocyte differentiation, which is crucial for regulating lipid metabolism and maintaining energy homeostasis .

- PPARγ and C/EBPα play essential roles in adipogenesis (the process of forming mature fat cells). By inhibiting their expression, HOA prevents adipocyte differentiation .

- It also suppresses the expression of PPARγ and C/EBPα protein levels, further inhibiting adipocyte differentiation .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Biochemical Analysis

Biochemical Properties

1-Hydroxy-2-oxopomolic acid plays a significant role in biochemical reactions, particularly in inhibiting adipogenesis. It interacts with several key biomolecules, including peroxisome proliferator-activated receptor gamma (PPARγ), CCAAT-enhancer-binding protein alpha (C/EBPα), glucose transporter 4 (GLUT4), adiponectin, and fatty acid synthase (Fas) . These interactions result in the downregulation of adipogenic marker genes, thereby inhibiting the differentiation of preadipocytes into adipocytes .

Cellular Effects

This compound has been shown to influence various cellular processes. In 3T3-L1 preadipocytes, it significantly decreases lipid accumulation and the expression of adipogenic marker genes in a dose-dependent manner . This compound also affects cell signaling pathways by reducing the transcriptional activity of PPARγ and suppressing the expression of PPARγ and C/EBPα protein levels . Additionally, it impacts cellular metabolism by inhibiting the differentiation of adipocytes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with PPARγ and C/EBPα, leading to the downregulation of these transcription factors . By blocking the expression of PPARγ and C/EBPα, the compound inhibits the transcriptional activity of adipogenic genes, thereby preventing adipocyte differentiation . This mechanism highlights the compound’s potential as an anti-adipogenic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. The compound demonstrates stability and maintains its inhibitory effects on adipogenesis during extended periods of in vitro studies . Long-term exposure to this compound results in sustained downregulation of adipogenic marker genes and reduced lipid accumulation in preadipocytes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of the compound lead to a more pronounced inhibition of adipogenesis . At excessively high doses, potential toxic or adverse effects may occur, necessitating careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to adipogenesis. It interacts with enzymes and cofactors that regulate the differentiation of preadipocytes into adipocytes . By inhibiting key transcription factors like PPARγ and C/EBPα, the compound affects metabolic flux and reduces the levels of metabolites associated with adipogenesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it exerts its inhibitory effects on adipogenesis . The compound’s distribution within tissues is crucial for its biological activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular cellular compartments, such as the nucleus, where it interacts with transcription factors like PPARγ and C/EBPα . This localization is mediated by targeting signals and post-translational modifications that ensure the compound reaches its site of action .

Properties

IUPAC Name |

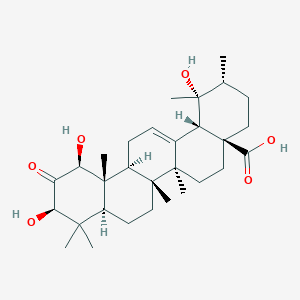

(1R,2R,4aS,6aS,6aS,6bR,8aS,10R,12S,12aR,14bS)-1,10,12-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-11-oxo-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O6/c1-16-10-13-30(24(34)35)15-14-26(4)17(21(30)29(16,7)36)8-9-19-27(26,5)12-11-18-25(2,3)22(32)20(31)23(33)28(18,19)6/h8,16,18-19,21-23,32-33,36H,9-15H2,1-7H3,(H,34,35)/t16-,18+,19+,21-,22+,23-,26-,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLIMTVKFVIDFU-PAZRJNPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(C(=O)C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4([C@@H](C(=O)[C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of 1-Hydroxy-2-oxopomolic acid?

A1: this compound, a pentacyclic triterpenoid, has shown promising inhibitory activity against α-glucosidase in vitro []. This enzyme plays a crucial role in carbohydrate digestion by breaking down starch and disaccharides into glucose. Inhibiting α-glucosidase can help regulate blood sugar levels, making this compound a potential candidate for further research in the context of type 2 diabetes.

Q2: Where has this compound been found in nature?

A2: This compound has been isolated from Leucosidea sericea [], also known as "oldwood", a plant traditionally used in Southern Africa for medicinal purposes. Additionally, a closely related compound, 1beta-Hydroxy-2-oxopomolic acid, has been isolated from Rosa woodsii []. This finding suggests that this class of compounds may be present in other plant species as well, opening avenues for exploring their potential bioactivities and applications.

Q3: Is there any information available about the structure of this compound?

A3: While the provided research excerpts do not provide detailed spectroscopic data for this compound, its structure has been elucidated through high-resolution mass spectrometry and nuclear magnetic resonance data []. This information can be valuable for further studies aiming to understand its structure-activity relationships and develop potential derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(4-Methoxyphenoxy)-(2S)-2-methyl-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone](/img/no-structure.png)